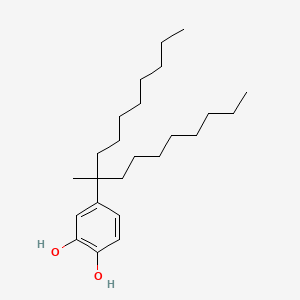
4-(9-Methylheptadecan-9-YL)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9-Methylheptadecan-9-YL)benzene-1,2-diol can be achieved through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific conditions and reagents for this synthesis may include the use of catalysts and controlled reaction environments to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(9-Methylheptadecan-9-YL)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation using halogens or halogenating agents, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
4-(9-Methylheptadecan-9-YL)benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(9-Methylheptadecan-9-YL)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The alkyl chain may interact with hydrophobic regions of proteins, affecting their conformation and function.
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure with two hydroxyl groups on the benzene ring but lacks the alkyl chain.
Hydroquinone (1,4-dihydroxybenzene): Similar structure with hydroxyl groups at the 1 and 4 positions.
Resorcinol (1,3-dihydroxybenzene): Similar structure with hydroxyl groups at the 1 and 3 positions.
Uniqueness
4-(9-Methylheptadecan-9-YL)benzene-1,2-diol is unique due to the presence of the long alkyl chain, which imparts distinct physical and chemical properties compared to other benzenediols. This structural feature can influence its solubility, reactivity, and interactions with biological molecules, making it a valuable compound for specialized applications.
Properties
CAS No. |
60217-83-6 |
|---|---|
Molecular Formula |
C24H42O2 |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
4-(9-methylheptadecan-9-yl)benzene-1,2-diol |
InChI |
InChI=1S/C24H42O2/c1-4-6-8-10-12-14-18-24(3,19-15-13-11-9-7-5-2)21-16-17-22(25)23(26)20-21/h16-17,20,25-26H,4-15,18-19H2,1-3H3 |
InChI Key |
YRFRCBDGJHLDEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)(CCCCCCCC)C1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


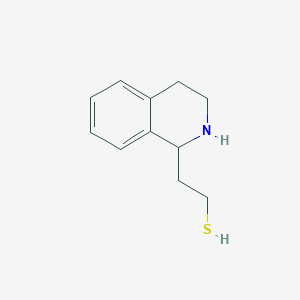
![1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14619042.png)
![2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14619047.png)
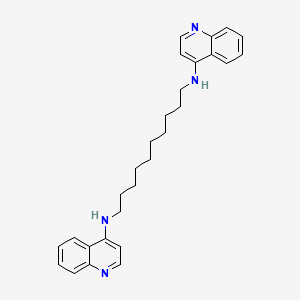

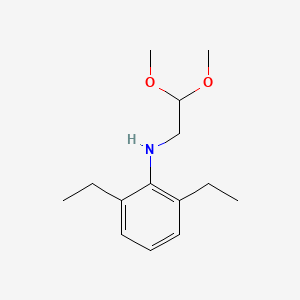

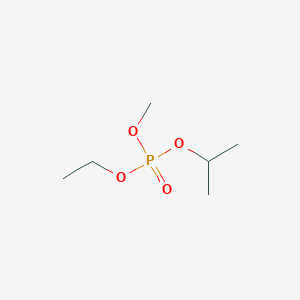
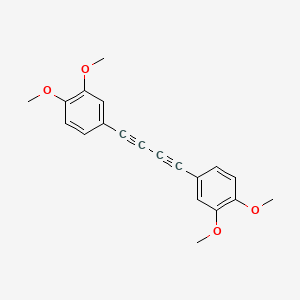
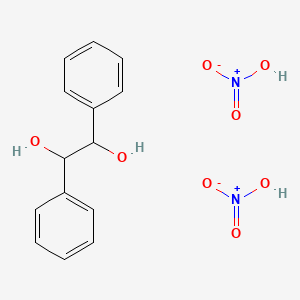
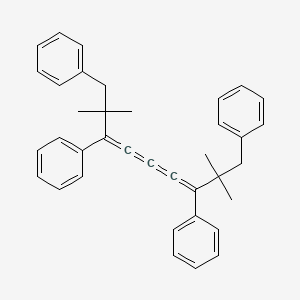
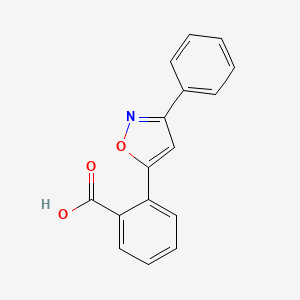

![Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl](/img/structure/B14619099.png)
